molecular formula C18H30N2Sn B1446396 3-(Tributylstannyl)-2-pyridinecarbonitrile CAS No. 1416437-24-5

3-(Tributylstannyl)-2-pyridinecarbonitrile

Cat. No.: B1446396
CAS No.: 1416437-24-5
M. Wt: 393.2 g/mol
InChI Key: FKMDONAGHOEWRM-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)-2-pyridinecarbonitrile is an organotin compound that features a pyridine ring substituted with a nitrile group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tributylstannyl)-2-pyridinecarbonitrile typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction scheme is as follows:

    Starting Materials: The synthesis begins with 2-bromopyridine and tributyltin chloride.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically cesium carbonate, in an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The mixture is heated to a temperature range of 80-100°C for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Stille coupling reactions apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the safe handling of organotin reagents due to their toxicity.

Chemical Reactions Analysis

Types of Reactions

3-(Tributylstannyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.

    Cross-Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, PdCl2(PPh3)2

    Bases: Cesium carbonate, potassium carbonate

    Solvents: Toluene, DMF (dimethylformamide)

    Temperature: 80-100°C

Major Products

The major products of reactions involving this compound depend on the specific electrophile used in the coupling reaction. Common products include substituted pyridines and other heterocyclic compounds.

Scientific Research Applications

3-(Tributylstannyl)-2-pyridinecarbonitrile has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Radiochemistry: The compound can be used in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tributylstannyl)furan
  • 3-(Tributylstannyl)thiophene
  • 3-(Tributylstannyl)benzene

Uniqueness

3-(Tributylstannyl)-2-pyridinecarbonitrile is unique due to the presence of both a nitrile group and a tributylstannyl group on the pyridine ring. This combination imparts distinct reactivity and allows for versatile applications in various fields of chemistry. The nitrile group can participate in further functionalization, while the tributylstannyl group facilitates cross-coupling reactions.

Properties

IUPAC Name

3-tributylstannylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDONAGHOEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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